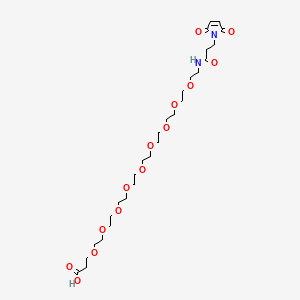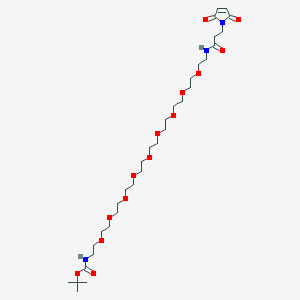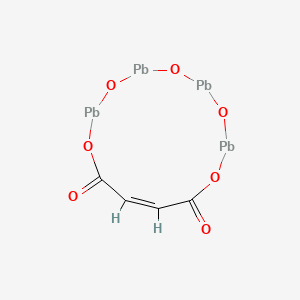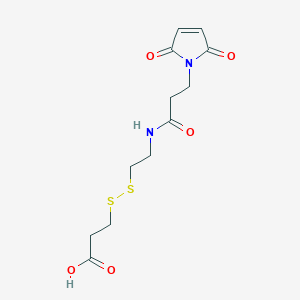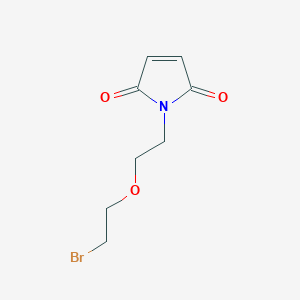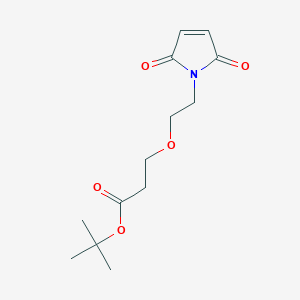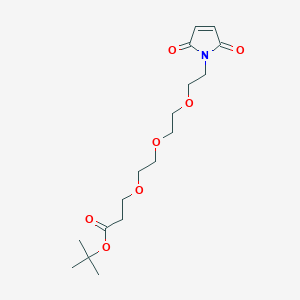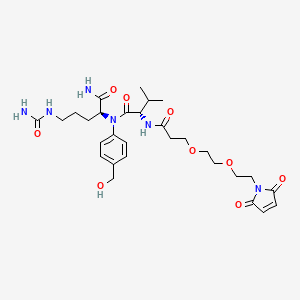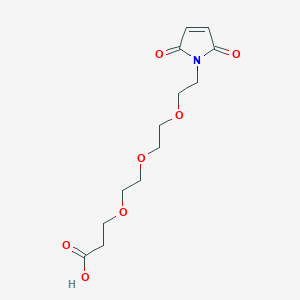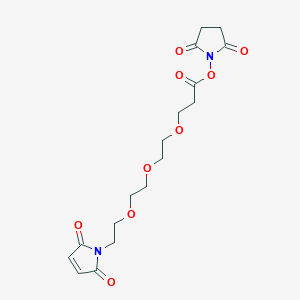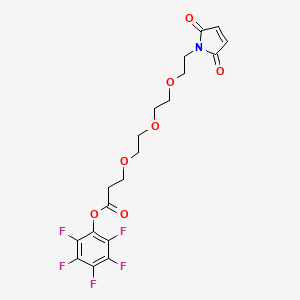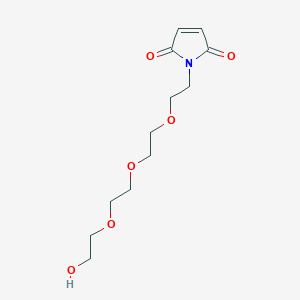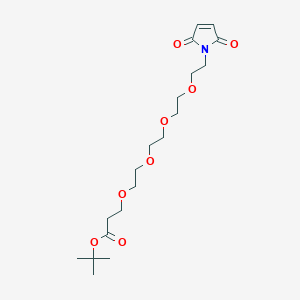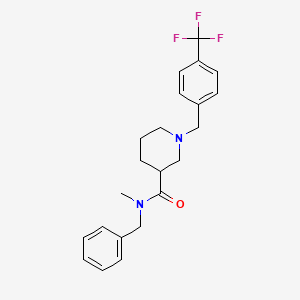
N-苄基-N-甲基-1-(4-(三氟甲基)苄基)哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25F3N2O and its molecular weight is 390.4 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学研究中的应用
该化合物,作为 N-苄基-4-哌啶酮的衍生物,已被用于研究其电化学行为 {svg_1}. 研究同时采用实验和理论方法,重点关注苯环对位取代基不同的化合物 {svg_2}. 结果表明,这些化合物经历双电子不可逆氧化 {svg_3}.
药物开发中的作用
该化合物中的三氟甲基基团已发现是许多 FDA 批准药物的共同特征 {svg_4}. 该基团的存在有助于这些药物的药理活性 {svg_5}. 因此,该化合物可能用于开发新药。
在克氏锥虫研究中的应用
该化合物,被称为 T.cruzi-IN-1,已被用于与克氏锥虫相关的研究,克氏锥虫是引起恰加斯病的寄生虫 {svg_6}. 具体而言,它已被用于研究产生氧化应激的硝基异恶唑衍生物,影响其抗锥虫的能力 {svg_7}.
诊断分析中的应用
该化合物已被用于开发克氏锥虫的诊断分析 {svg_8}. 使用该化合物优化了克氏锥虫的比色环介导等温扩增 (LAMP) 检测方法 {svg_9}. 该检测方法非常适合在使用点进行快速、低成本的筛选 {svg_10}.
在 DNA 修复研究中的应用
该化合物已被用于与线粒体和核基因组复制以及突变 DNA 修复相关的研究 {svg_11}. 这些研究对于理解克氏锥虫的增殖至关重要 {svg_12}.
在无机化学中的作用
该化合物已被用于与抗克氏锥虫机制相关的研究 {svg_13}. 研究表明,所有化合物都具有相同的化学结构,金属离子位于线性配位环境中 {svg_14}.
作用机制
Target of Action
The primary target of T.cruzi-IN-1 is the Trypanosoma cruzi parasite, which is responsible for Chagas disease . The compound is a novel, non-toxic inhibitor of this parasite .
Mode of Action
T.cruzi-IN-1 interacts with the parasite’s cysteine protease, cruzain , which plays key roles in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Inhibition of this validated target may lead to the development of novel drugs for the treatment of Chagas disease .
Biochemical Pathways
The compound’s interaction with cruzain affects various biochemical pathways within the parasite. For instance, it impacts the parasite’s ability to acquire nutrients, differentiate, evade the host’s immune system, and invade host cells The exact biochemical pathways affected by T
Pharmacokinetics
The pharmacokinetic properties of TIt is known that the compound is a piperidine derivative, which suggests it may have good bioavailability
Result of Action
The result of T.cruzi-IN-1’s action is the inhibition of the Trypanosoma cruzi parasite. This inhibition can lead to a reduction in the parasite’s ability to infect host cells, thereby potentially reducing the severity of Chagas disease .
Action Environment
The efficacy and stability of T.cruzi-IN-1 can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other medications, the patient’s immune status, and the specific strain of Trypanosoma cruzi . Further research is needed to fully understand how these and other environmental factors influence the action of T.cruzi-IN-1.
生化分析
Biochemical Properties
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dopamine D3 receptors, which are involved in various neurological processes . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their conformation and activity.
Cellular Effects
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of certain proteins and enzymes, thereby altering cellular metabolism and function. These effects can lead to changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, depending on the context, and can also influence the expression of genes involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound exhibits significant activity only above a certain concentration. Toxic effects at high doses can include cellular damage, apoptosis, and disruption of normal cellular processes.
Metabolic Pathways
N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can affect the synthesis and degradation of metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects.
Subcellular Localization
The subcellular localization of N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The localization of the compound can influence its activity and function, as well as its interactions with other cellular components.
属性
IUPAC Name |
N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRGUHHPKHWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

